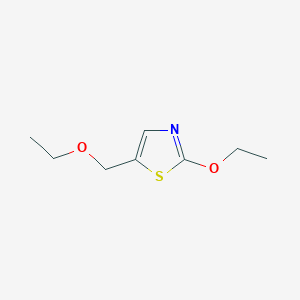
Methyl 6-(aminomethyl)picolinate hydrochloride
Übersicht
Beschreibung
“Methyl 6-(aminomethyl)picolinate hydrochloride” is a chemical compound with the CAS Number: 171670-23-8 . It has a molecular weight of 202.64 and its IUPAC name is methyl 6-(aminomethyl)-2-pyridinecarboxylate hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-(aminomethyl)picolinate hydrochloride” is 1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-(aminomethyl)picolinate hydrochloride” is a solid at room temperature . It has a molecular weight of 202.64 . The compound’s InChI key is QIDKZVAMKNKDAM-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Analytical and Biochemical Applications
Methyl 6-(aminomethyl)picolinate hydrochloride is a compound of interest in the field of analytical chemistry and biochemistry, particularly in studies focusing on its interactions and effects within biological systems. Research has explored its potential applications ranging from serving as a ligand in complex formations to its role in biochemical pathways.
One notable application of similar picolinate compounds is in the development of analytical methods for determining antioxidant activity. The study by Munteanu and Apetrei (2021) presents a critical review of various tests used to determine antioxidant activity, emphasizing the significance of chemical reactions and spectrophotometry. Although the study does not specifically mention methyl 6-(aminomethyl)picolinate hydrochloride, it highlights the broader context of picolinate derivatives in antioxidant analysis, suggesting a potential area of application for methyl 6-(aminomethyl)picolinate hydrochloride in assessing antioxidant capacity and in the determination of antioxidant activities of complex samples (Munteanu & Apetrei, 2021).
Environmental Impact and Toxicology
The environmental impact and toxicology of picolinate derivatives have also been a subject of study, providing insight into the fate, dissipation, and effects of such compounds in ecosystems. Research into forestry-use pesticides, which includes compounds with picolinate structures, has been conducted to understand their movement through ecosystems and their potential effects on non-target species. This body of work, exemplified by studies from Neary, Bush, and Michael (1993), explores the environmental dynamics of picolinate derivatives, indicating an area where methyl 6-(aminomethyl)picolinate hydrochloride could be relevant, especially in terms of its environmental behavior and impact (Neary, Bush, & Michael, 1993).
Neuroprotective and Pharmacological Properties
Explorations into the neuroprotective and pharmacological properties of related compounds, such as tetrahydroisoquinolines, provide a foundation for investigating the therapeutic potential of methyl 6-(aminomethyl)picolinate hydrochloride. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives for various therapeutic activities, including cancer, malaria, and central nervous system disorders. This review suggests that derivatives of isoquinoline, which share structural similarities with picolinate derivatives, have significant potential in drug discovery for neuroprotective and therapeutic applications (Singh & Shah, 2017).
Safety and Hazards
“Methyl 6-(aminomethyl)picolinate hydrochloride” is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Eigenschaften
IUPAC Name |
methyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDKZVAMKNKDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(aminomethyl)picolinate hydrochloride | |
CAS RN |
171670-23-8 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171670-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



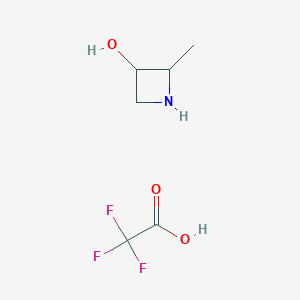
![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)
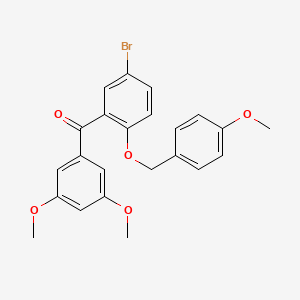
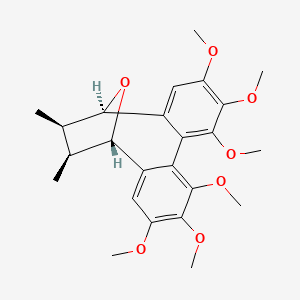

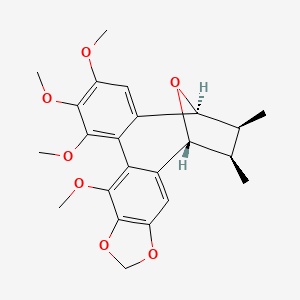

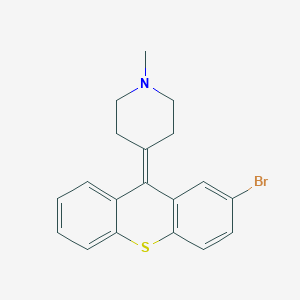
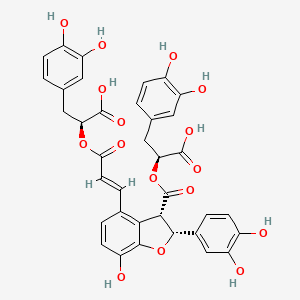
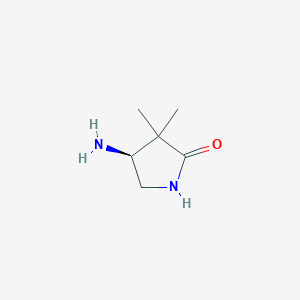


![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
